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molecular formula C14H17BrClNO2 B8633614 N-(4-bromo-2-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(4-bromo-2-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B8633614
M. Wt: 346.65 g/mol
InChI Key: KVVXIGPEZQEEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716480B2

Procedure details

A mixture of 4-bromo-2-chloro-phenylamine (6 g, 29.06 mmol), [CAS 38762-41-3], 1,4-cyclohexanedione monoethyleneketal [CAS 4746-97-8], (6.908 g, 43.59 mmol), and sodium triacetoxy-borohydride (9.239 g, 43.59 mmol) in DCE (100 ml) and acetic acid (0.2 ml) was stirred at r.t. for 2 days. The mixture was then filtered through a pad of diatomaceous earth and washed with DCM. The filtrate was washed with NaHCO3 (aqueous sat. solution), sodium chloride (aqueous sat. solution), dried (MgSO4) and concentrated in vacuo. The crude product thus obtained was purified by column chromatography (silica gel; DCM/AcOEt 4:1 as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D38 (8.57 g, 85%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.908 g
Type
reactant
Reaction Step One
Quantity
9.239 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([Cl:9])[CH:3]=1.[CH2:10]1[O:20][C:13]2([CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)[O:12][CH2:11]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:16]2[CH2:17][CH2:18][C:13]3([O:20][CH2:10][CH2:11][O:12]3)[CH2:14][CH2:15]2)=[C:4]([Cl:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)Cl
Name
Quantity
6.908 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
9.239 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The filtrate was washed with NaHCO3 (aqueous sat. solution), sodium chloride (aqueous sat. solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1CCC2(OCCO2)CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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